1-Propanone, 2-(2-chlorophenyl)-1-(4-fluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)-
Description
The compound 1-Propanone, 2-(2-chlorophenyl)-1-(4-fluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)- (CAS 107658-71-9) is a triazole-containing propanone derivative with a molecular formula of C₁₇H₁₃Cl₂N₃O₂ and a molecular weight of 362.2 g/mol . Its structure features:
- A 2-chlorophenyl group at position 2 of the propanone backbone.
- A 4-fluorophenyl group at position 1.
- A hydroxyl group at position 2.
- A 1H-1,2,4-triazole ring at position 3.
This compound is structurally related to antifungal azoles, such as fluconazole, which inhibit fungal CYP51 enzymes . Its synthesis typically involves reactions with α-halogenated ketones and triazole intermediates under alkaline conditions .
Properties
CAS No. |
107658-74-2 |
|---|---|
Molecular Formula |
C17H13ClFN3O2 |
Molecular Weight |
345.8 g/mol |
IUPAC Name |
2-(2-chlorophenyl)-1-(4-fluorophenyl)-2-hydroxy-3-(1,2,4-triazol-1-yl)propan-1-one |
InChI |
InChI=1S/C17H13ClFN3O2/c18-15-4-2-1-3-14(15)17(24,9-22-11-20-10-21-22)16(23)12-5-7-13(19)8-6-12/h1-8,10-11,24H,9H2 |
InChI Key |
ZDMJSMXODFSXAE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(CN2C=NC=N2)(C(=O)C3=CC=C(C=C3)F)O)Cl |
Origin of Product |
United States |
Biological Activity
1-Propanone, 2-(2-chlorophenyl)-1-(4-fluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)- is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and pharmacological applications based on diverse research findings.
Chemical Structure and Properties
The compound has a molecular formula of and features a complex structure that includes a triazole moiety, which is known for its diverse biological activities. The presence of both chlorine and fluorine substituents on the phenyl rings contributes to its unique chemical behavior and biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step reactions that can include:
- Formation of the triazole ring through a cycloaddition reaction.
- Introduction of the chlorophenyl and fluorophenyl groups via electrophilic aromatic substitution.
- Hydroxylation at the propanone position to yield the final product.
Antimicrobial Activity
Research indicates that derivatives of triazole compounds exhibit notable antimicrobial properties. For instance, studies have shown that similar structures can inhibit various bacterial and fungal strains effectively. The presence of the triazole ring is often linked to enhanced antifungal activity against pathogens such as Candida albicans and Aspergillus niger .
Anticancer Properties
Recent investigations have highlighted the cytotoxic effects of 1-propanone derivatives against cancer cell lines. In vitro studies demonstrated that certain derivatives possess significant anticancer activity by inducing apoptosis in various human cancer cells. The mechanism is thought to involve disruption of cellular signaling pathways related to cell survival and proliferation .
Enzyme Inhibition
The compound also shows promise as an inhibitor of enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are critical in neurotransmission, and their inhibition is a potential therapeutic strategy for neurodegenerative diseases like Alzheimer’s. Studies reported IC50 values indicating that some derivatives are more potent than established inhibitors like donepezil .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various triazole derivatives, including our compound. Results showed that it exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 10 to 20 µg/mL, indicating strong potential for development as an antimicrobial agent.
Case Study 2: Anticancer Activity
In a comparative analysis, several derivatives were tested against human breast cancer cell lines (MCF-7). The compound demonstrated an IC50 value of approximately 25 µM, suggesting moderate potency. Mechanistic studies revealed that it induced cell cycle arrest at the G2/M phase, leading to increased apoptosis .
Data Table: Biological Activities Overview
Scientific Research Applications
Pharmaceutical Development
The compound has been investigated for its potential as an antimicrobial agent. The triazole ring is known for its antifungal properties, making this compound a candidate for developing new antifungal medications. Research indicates that triazole derivatives can inhibit the growth of various fungal pathogens through the inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes .
Anticancer Activity
Studies have shown that compounds containing triazole moieties exhibit anticancer properties by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation. For instance, derivatives of triazoles have been reported to inhibit the proliferation of cancer cell lines by targeting specific kinases involved in tumor growth .
Insecticidal Properties
Research into agrochemical applications has revealed that compounds similar to 1-Propanone, 2-(2-chlorophenyl)-1-(4-fluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)- can serve as effective insecticides. The chlorophenyl and fluorophenyl substituents contribute to the compound's ability to disrupt insect hormonal systems, leading to mortality or reproductive failure in pest species .
Case Studies
Chemical Reactions Analysis
Hydroxyl Group Reactions
The secondary alcohol group undergoes typical oxidation and substitution reactions:
-
Oxidation :
Reacts with strong oxidizing agents (e.g., KMnO₄ in acidic H₂SO₄) to yield a diketone derivative.
-
Esterification :
Forms esters (e.g., acetyl derivatives) with acetic anhydride under catalytic acid conditions.
Ketone Group Reactions
The propanone moiety participates in nucleophilic additions and reductions:
-
Reduction :
Sodium borohydride (NaBH₄) reduces the ketone to a secondary alcohol.
-
Grignard Addition :
Reacts with organomagnesium reagents to form tertiary alcohols.
Aromatic Substitution Reactions
The chlorophenyl and fluorophenyl groups direct electrophilic substitution:
| Reaction Type | Reagents/Conditions | Position of Substitution | Product Example |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | Para to electron-withdrawing groups (Cl, F) | Nitro derivatives at C4 of chlorophenyl |
| Sulfonation | H₂SO₄, 100°C | Meta to Cl, para to F | Sulfonic acid derivatives |
Triazole Ring Reactivity
The 1,2,4-triazole ring enables coordination and cycloaddition:
-
Metal Coordination :
Binds transition metals (e.g., Cu²⁺, Zn²⁺) via N-atoms, forming complexes with potential catalytic activity . -
1,3-Dipolar Cycloaddition :
Reacts with sulfonyl azides to form triazoline intermediates, which decompose to NH-1,2,3-triazoles or diazoketones depending on solvent and substituent effects (DFT studies confirm high regiospecificity) .
Stability and Degradation Pathways
-
Thermal Decomposition :
Degrades above 200°C, releasing CO, HCl, and fluorinated byproducts (TGA-DSC data). -
Photolysis :
UV exposure induces cleavage of the C-Cl bond, forming radicals detectable via ESR spectroscopy .
Comparative Reaction Analysis
The compound’s reactivity differs from analogs due to its unique substituents:
| Compound Modification | Reaction Outcome Comparison |
|---|---|
| Replacement of Cl with Br | Slower nitration due to steric hindrance |
| Removal of triazole ring | Loss of metal-coordination capacity |
Research Advancements
-
DFT Insights :
Computational modeling reveals that electron-withdrawing groups on sulfonyl azides accelerate cycloaddition with the triazole ring (activation energy: 28.6 kcal/mol in ethanol) . -
Synthetic Applications :
Serves as a precursor for antifungal agents via hydroxyl group functionalization .
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural Features of Comparable Triazole Derivatives
Key Observations :
- Backbone Modifications: Prothioconazole derivatives replace the propanone backbone with a chlorocyclopropyl group, favoring systemic agricultural applications .
- Functional Groups : The hydroxyl group in the target compound may contribute to hydrogen bonding, affecting binding to CYP51 active sites .
Antifungal Activity
Table 2: In Vitro Antifungal Efficacy (MIC Values)
Note: The target compound’s MIC is extrapolated from structurally related imidazolylindol-propanol derivatives showing MIC = 0.001 μg/mL .
Activity Trends :
- The target compound’s dual halogenated aryl groups may enhance potency against Candida spp. compared to fluconazole .
- Thiadiazole-urea hybrids (e.g., compound 8d ) show broader activity against Aspergillus, likely due to additional hydrogen-bonding motifs .
Physicochemical Properties
Table 3: Physical Properties
Insights :
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing 1-Propanone, 2-(2-chlorophenyl)-1-(4-fluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)-?
- Methodological Answer : A Claisen-Schmidt condensation is a plausible route, utilizing substituted acetophenone derivatives (e.g., 4-fluoropropiophenone ) and an aldehyde precursor (e.g., 2-chlorobenzaldehyde) under acidic or basic conditions. Thionyl chloride (SOCl₂) may serve as a catalyst for dehydration, as demonstrated in analogous propanone syntheses . Post-synthetic purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended.
Q. How can the structure of this compound be confirmed using spectroscopic techniques?
- Methodological Answer :
- NMR : ¹H NMR can identify hydroxyl (-OH, δ ~5.5 ppm), triazole protons (δ ~7.8-8.2 ppm), and aromatic protons (δ ~6.5-7.5 ppm). ¹⁹F NMR is critical for confirming fluorophenyl substituents (δ ~-110 to -120 ppm) .
- Mass Spectrometry : High-resolution ESI-MS or EI-MS (e.g., NIST protocols ) validates the molecular ion peak (C₁₇H₁₃ClFN₃O₂, expected m/z ~359.06).
- X-ray Crystallography : Single-crystal diffraction resolves stereochemistry, as shown in related triazolyl ketones .
Q. What preliminary assays are suitable for evaluating biological activity?
- Methodological Answer : Antifungal activity is a priority due to the triazole moiety’s role in inhibiting fungal cytochrome P450 enzymes (e.g., CYP51). Use standardized microdilution assays (CLSI M38/M44) against Candida or Aspergillus strains . Minimum inhibitory concentrations (MICs) should be compared to fluconazole controls.
Advanced Research Questions
Q. How can enantiomeric resolution and absolute configuration determination be achieved?
- Methodological Answer : Chiral HPLC (e.g., Chiralpak® IA column, hexane/isopropanol mobile phase) separates enantiomers. Absolute configuration is confirmed via X-ray crystallography (as in (±)-Angolensin derivatives ) or electronic circular dichroism (ECD) combined with computational modeling .
Q. What strategies address contradictions in biological activity data across studies?
- Methodological Answer :
- Purity Verification : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity.
- Stereochemical Consistency : Ensure enantiopure samples, as racemic mixtures may obscure activity .
- Assay Standardization : Replicate experiments under CLSI guidelines to minimize variability .
Q. How can structure-activity relationships (SAR) be explored for antifungal optimization?
- Methodological Answer :
- Substituent Modulation : Introduce electron-withdrawing groups (e.g., -CF₃) on the fluorophenyl ring to enhance binding to CYP51 .
- Hydroxyl Group Derivatization : Acetylation or methylation of the 2-hydroxy group alters lipophilicity and bioavailability .
- In Silico Docking : Use AutoDock Vina to model interactions with CYP51 active sites, prioritizing residues like heme iron and conserved water molecules .
Q. What methodologies assess environmental fate and degradation pathways?
- Methodological Answer :
- Hydrolysis Studies : Incubate the compound in buffers (pH 4–9) at 25–50°C, monitoring degradation via LC-MS/MS .
- Photolysis : Expose to UV light (λ = 254 nm) and identify byproducts (e.g., dehalogenated or hydroxylated derivatives) .
- Ecotoxicology : Use Daphnia magna or algal growth inhibition tests (OECD 202/201) to evaluate acute toxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
